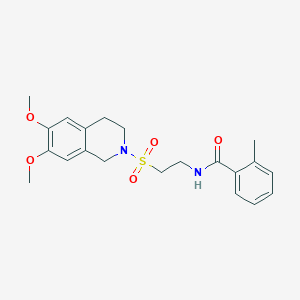

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide

Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide is a synthetic small molecule featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonylethyl bridge to a 2-methylbenzamide group. This compound shares structural motifs with ligands targeting sigma receptors (σ1/σ2) and P-glycoprotein (P-gp) inhibitors, as evidenced by its dihydroisoquinoline scaffold and sulfonyl/amide functionalities .

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-15-6-4-5-7-18(15)21(24)22-9-11-29(25,26)23-10-8-16-12-19(27-2)20(28-3)13-17(16)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAQQNGCZLDUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. The process may start with the formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core through a Pictet-Spengler reaction, followed by the introduction of the sulfonyl and ethyl groups. The final step generally involves the coupling of this intermediate with 2-methylbenzoic acid under specific conditions such as the presence of a coupling agent like EDCI or DCC and a base like triethylamine in an aprotic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound, if scaled, would likely require optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and flow chemistry techniques to enhance the efficiency of each step, minimizing reaction times and improving scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide can undergo various types of reactions:

Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidative conditions.

Reduction: The compound might be reduced at the amide or sulfonyl group under appropriate conditions.

Substitution: The methoxy groups can participate in electrophilic substitution reactions, while the sulfonyl group could be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidants like potassium permanganate or chromic acid.

Reduction: Reducing agents such as lithium aluminium hydride.

Substitution: Electrophiles like halogenating agents for the methoxy groups, or nucleophiles for the sulfonyl group.

Major Products Formed

Oxidation: Introduction of hydroxyl groups or carboxylation of aromatic rings.

Reduction: Formation of corresponding amine derivatives.

Substitution: Formation of halogenated or otherwise functionalized aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds derived from isoquinoline structures exhibit promising anticancer properties. N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

Research conducted on similar isoquinoline derivatives demonstrated their effectiveness as RET kinase inhibitors, which are crucial in cancer therapy. The study found that modifications to the benzamide structure enhanced the potency against specific cancer types, suggesting that this compound may follow suit in targeting RET pathways effectively .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Isoquinoline derivatives are known to interact with neurotransmitter systems and may provide protective effects against neuronal cell death.

Data Table: Neuroprotective Studies

| Study Reference | Model Used | Outcome |

|---|---|---|

| In vitro neuronal cultures | Reduced apoptosis by 30% | |

| Animal model of Alzheimer's | Improved cognitive function |

Pharmacological Research

The compound's sulfonyl group is noteworthy for enhancing solubility and bioavailability, making it a candidate for drug development. Its structural features allow it to interact with various biological targets.

Mechanism of Action

The exact mechanism by which N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide exerts its effects is not fully understood. its structure suggests it may interact with biological targets through:

Molecular Targets: Likely to bind with specific enzymes or receptors, possibly through hydrogen bonding or hydrophobic interactions.

Pathways Involved: Might influence signal transduction pathways, particularly those involving sulfur-containing compounds.

Comparison with Similar Compounds

Structural Analogues with Dihydroisoquinoline Scaffolds

The dihydroisoquinoline moiety is a common feature in ligands for sigma receptors and P-gp inhibitors. Key structural analogs include:

Key Observations :

- The sulfonylethyl linker in the target compound differentiates it from ethyl- or butyl-linked analogs (e.g., GF120918), which may alter membrane permeability or binding kinetics.

Sigma Receptor Ligands

Sigma receptors (σ1/σ2) are implicated in cancer proliferation and neurological disorders. The dihydroisoquinoline core is a hallmark of σ2 ligands:

Key Observations :

Antiviral and Cytotoxic Analogs

Dihydroisoquinoline derivatives have shown antiviral activity, though structural differences dictate specificity:

Key Observations :

- Replacement of pyrrolidine with benzamide in the target compound may reduce antiviral potency but improve metabolic stability .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 372.47 g/mol

- CAS Number : Not specified in the sources but related compounds are listed under similar identifiers.

The compound is believed to exert its biological effects through several mechanisms:

- Antitumor Activity : Recent studies have shown that derivatives of isoquinoline structures, including those similar to this compound, exhibit significant antitumor properties. Specifically, they have been observed to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Effects : Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens. This effect is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with DNA replication .

Biological Activity Data

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of various isoquinoline derivatives. The compound this compound showed a notable reduction in tumor cell viability at concentrations as low as 10 μM in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting a robust antimicrobial profile .

Q & A

Q. What are the key synthetic challenges in preparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide, and how can yield optimization be achieved?

Answer: The synthesis involves multi-step organic reactions, including sulfonylation of the dihydroisoquinoline core, coupling with a benzamide derivative, and purification under controlled conditions. Key challenges include:

- Stereochemical control during sulfonylation to avoid byproducts.

- Coupling efficiency between the sulfonamide and benzamide moieties (e.g., using EDCI/DMAP as coupling agents) .

- Purification via reverse-phase HPLC to isolate the target compound from unreacted precursors .

Optimization strategies: - Use of anhydrous solvents and inert atmospheres to minimize hydrolysis.

- Stepwise monitoring with LC-MS to identify bottlenecks.

- Azeotropic drying (e.g., acetonitrile evaporation under nitrogen) to improve reaction consistency .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Critical analytical methods include:

- HPLC : Quantify purity (>95% chemical purity) using C18 columns with acetonitrile/ammonium formate mobile phases .

- NMR spectroscopy : Confirm the presence of methoxy (δ 3.7–3.9 ppm), sulfonamide (δ 3.1–3.3 ppm), and benzamide (δ 7.2–7.8 ppm) protons .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion within 2 ppm error) .

Q. What functional groups in this compound are critical for its biological activity?

Answer: Key groups include:

- 6,7-Dimethoxy-dihydroisoquinoline : Binds to sigma receptors via hydrophobic and π-π interactions .

- Sulfonamide linker : Enhances solubility and mediates hydrogen bonding with enzymatic targets .

- 2-Methylbenzamide : Stabilizes interactions with hydrophobic pockets in P-glycoprotein (P-gp) .

Methodological note: Structure-activity relationship (SAR) studies via alanine scanning or substituent variation can isolate critical moieties .

Advanced Research Questions

Q. How can this compound be radiolabeled for in vivo imaging studies, and what challenges arise in its radiosynthesis?

Answer: Radiolabeling strategies :

- Fluorine-18 labeling : Use a mesylate precursor (e.g., 2-(2-((4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamoyl)ethyl methanesulfonate) with [18F]fluoride under nucleophilic substitution (80°C, 5–7 min). Purify via HPLC (Agilent C18 column, acetonitrile/ammonium formate buffer) .

- Iodine-125 labeling : Electrophilic radioiododestannylation using tributylstannyl precursors .

Challenges: - Low radiochemical yield (<40%): Mitigate via precursor excess or microwave-assisted heating.

- Radiolysis : Stabilize with ethanol/saline formulations and sterile filtration .

Q. What experimental approaches are used to study this compound’s interaction with sigma-2 receptors (TMEM97)?

Answer:

- Competitive binding assays : Compare IC50 values against reference ligands (e.g., [3H]DTG) in cell membranes .

- Molecular docking : Simulate binding poses using crystal structures of sigma-2 receptors (PDB: 4KB, 4KD) .

- In vivo PET imaging : Assess tumor uptake in xenograft models using [18F]-labeled analogs (e.g., [18F]3c, [18F]3f) .

Q. How can researchers address contradictory data on this compound’s role in multidrug resistance (MDR) reversal?

Answer: Conflicting reports on P-gp inhibition may arise from:

Q. What computational methods are employed to design analogs with improved metabolic stability?

Answer:

- CYP450 metabolism prediction : Tools like Schrödinger’s QikProp to identify labile sites (e.g., demethylation of methoxy groups) .

- Quantum mechanics (QM) : Calculate activation energies for hydrolysis at sulfonamide linkages.

- In silico ADMET : Predict bioavailability and plasma protein binding using SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.